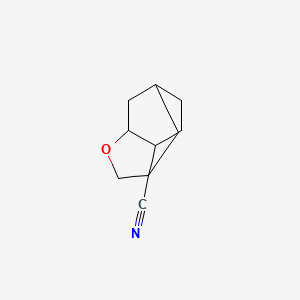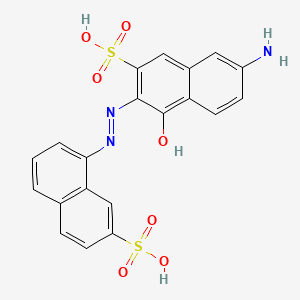
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to form stable and intense colors. The compound is characterized by the presence of azo groups, which are responsible for its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 7-sulfo-1-naphthylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. This is followed by coupling with 4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its intense color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in various applications. The sulfonic acid groups enhance the solubility of the compound in water, making it suitable for use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-8-[(4-sulpho-1-naphthyl)azo]naphthalene-1,3-disulfonic acid
- 5-[[4-[(4-Amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxybenzoic acid
Uniqueness
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct solubility, stability, and chromophoric properties. This makes it particularly valuable in applications requiring high color stability and water solubility.
Properties
CAS No. |
75627-26-8 |
|---|---|
Molecular Formula |
C20H15N3O7S2 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
7-amino-4-hydroxy-3-[(7-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H15N3O7S2/c21-13-5-7-15-12(8-13)9-18(32(28,29)30)19(20(15)24)23-22-17-3-1-2-11-4-6-14(10-16(11)17)31(25,26)27/h1-10,24H,21H2,(H,25,26,27)(H,28,29,30) |
InChI Key |
UPOWGJATRMGAMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


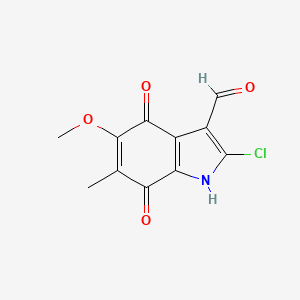
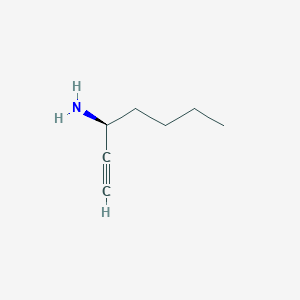

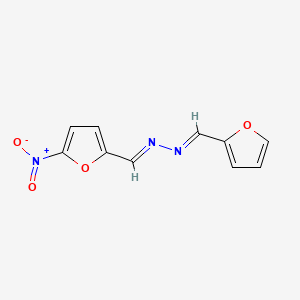
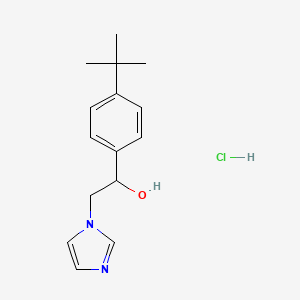
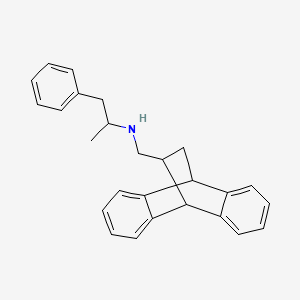
![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
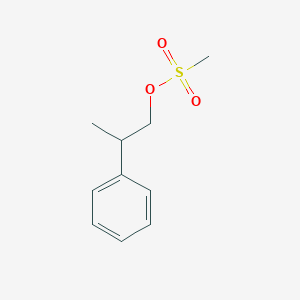

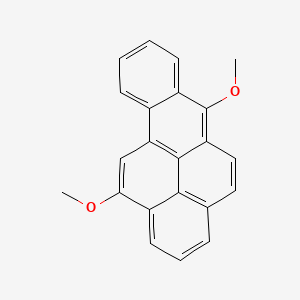
![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
